6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrazole ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole ring by reacting 4-chloro-3-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the propyl chain:
Formation of the pyrazolo[1,5-a]pyrimidine ring: The pyrazole derivative is then reacted with a suitable pyrimidine precursor under cyclization conditions to form the pyrazolo[1,5-a]pyrimidine ring.
Introduction of the bromine atom: The final step involves the bromination of the pyrazolo[1,5-a]pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromine and chlorine atoms to yield the corresponding dehalogenated products. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
6-bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents. They may exhibit different biological activities and chemical reactivity.
Indoles: Indole derivatives are another class of heterocyclic compounds with significant biological potential.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14BrClN6O |
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Molecular Weight |
397.66 g/mol |
IUPAC Name |
6-bromo-N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H14BrClN6O/c1-9-11(16)8-21(19-9)4-2-3-17-14(23)12-5-13-18-6-10(15)7-22(13)20-12/h5-8H,2-4H2,1H3,(H,17,23) |
InChI Key |
RSQUNZNADMEQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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